molecular formula C23H26N4O2 B3391852 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide CAS No. 2408852-85-5

2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide

Cat. No.: B3391852
CAS No.: 2408852-85-5
M. Wt: 390.5 g/mol
InChI Key: GVUSXSICAJDBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide (CAS 2408852-85-5) is a synthetic small molecule with a molecular formula of C 23 H 26 N 4 O 2 and a molecular weight of 390.48 g/mol . Its structure features a benzamide core linked to a pyridyl substituent and a cyclohexylmethoxy group, which may contribute to its physicochemical properties, including a predicted density of 1.26 g/cm³ and a calculated XLogP3 of 3.6, suggesting moderate lipophilicity . This compound is of significant interest in early-stage chemical and pharmacological research. While its specific biological profile is under investigation, its structural framework is related to chemical classes explored for targeting protein kinases . For instance, compounds containing the 1-methyl-1H-pyrazol-4-yl group linked to a pyridine system have been identified as potent and specific inhibitors of kinases such as c-Met, which is a prominent target in oncology research due to its role in cancer cell signaling, proliferation, and survival . Therefore, this benzamide derivative serves as a valuable chemical tool for researchers developing structure-activity relationships (SAR) in drug discovery programs, particularly for probing new kinase targets or allosteric binding sites . The product is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access supporting data including PubChem CID and simplified molecular-input line-entry system (SMILES) string for advanced computational studies .

Properties

IUPAC Name

2-(cyclohexylmethoxy)-4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-27-14-20(13-26-27)19-9-18(11-25-12-19)17-7-8-21(23(24)28)22(10-17)29-15-16-5-3-2-4-6-16/h7-14,16H,2-6,15H2,1H3,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUSXSICAJDBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)C3=CC(=C(C=C3)C(=O)N)OCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408852-85-5
Record name 2-(cyclohexylmethoxy)-4-[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the cyclohexylmethoxy group through etherification reactions. The pyrazolylpyridinyl moiety is then attached via a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The reaction conditions generally require anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides, and catalysts such as palladium or copper salts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl, aryl, or functional groups, modifying the compound’s properties.

Scientific Research Applications

2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a ligand in biochemical assays, its interactions with proteins and enzymes, and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential, including its activity as an inhibitor or activator of specific biological targets, and its pharmacokinetic properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes, as well as in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor by blocking the active site of an enzyme, or as an activator by enhancing the function of a receptor. The precise mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Hydrophobic vs. Polar Groups : The target compound’s cyclohexylmethoxy group enhances lipophilicity compared to the tetrahydro-2H-pyran substituent in the oxadiazole analog , which may improve membrane permeability.
  • Chlorinated Analogs : Compounds like 4e (3,4-dichlorophenyl) show increased molecular weight and halogen-mediated steric effects, which could influence receptor binding selectivity .

Physicochemical and Spectral Data

Property Target Compound 3,4-Dichloro Analog (4e) Thiazole-Isonicotinamide (4h) Oxadiazole-Benzamide
Melting Point Not reported 215–217°C 198–200°C Not reported
1H NMR (δ, ppm) Not available 8.62 (s, 1H, pyridine) 8.52 (d, 2H, pyridine) Not available
13C NMR (δ, ppm) Not available 164.2 (C=O) 165.8 (C=O) Not available
IR (cm⁻¹) Not available 1665 (C=O stretch) 1672 (C=O stretch) Not available

Insights :

  • The absence of spectral data for the target compound limits direct comparisons, but its benzamide core likely shares characteristic C=O stretches (~1650–1680 cm⁻¹) with analogs like 4e and 4h .
  • Higher melting points in chlorinated analogs (e.g., 4e) suggest stronger intermolecular forces due to halogen bonding .

Biological Activity

The compound 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide is a novel benzamide derivative that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a complex arrangement that includes:

  • Cyclohexylmethoxy group : This moiety may enhance lipophilicity and cellular permeability.
  • Pyrazole ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Pyridine ring : Often associated with neuroactive compounds.

Key Properties

PropertyValue
Molecular Weight390.5 g/mol
SolubilityVaries with solvent type
LogPIndicates lipophilicity

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. The presence of the pyrazole and pyridine rings suggests potential interactions with:

  • Enzymatic pathways : Inhibition or modulation of enzymes such as phosphodiesterases (PDEs) or cyclooxygenases (COXs).
  • Receptor binding : Potential affinity for neurotransmitter receptors, which could influence neurological functions.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various biological assays:

  • PDE Inhibition : The compound exhibited significant inhibitory activity against PDE isoforms, particularly PDE1B, with IC50 values comparable to known inhibitors .
  • Anticancer Activity : In vitro tests revealed cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound showed promise in reducing inflammatory markers in cell-based assays, suggesting applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. Apoptosis was confirmed through flow cytometry analysis, indicating that the compound induces programmed cell death in cancer cells.

Case Study 2: Neuroprotective Effects

Research involving neuroprotective assays demonstrated that the compound could reduce oxidative stress markers in neuronal cells subjected to toxic agents. This suggests a potential role in neurodegenerative disease management.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish a comprehensive toxicity profile, including long-term effects and potential interactions with other pharmaceuticals.

Toxicity Data

EndpointValue
Acute Toxicity (LD50)>2000 mg/kg (in rodents)
Chronic ToxicityUnder investigation

Q & A

Basic Research Questions

Q. What are the critical factors for optimizing the synthesis of 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide?

  • Answer: Synthesis optimization requires careful selection of solvents (e.g., ethanol or methanol for polar intermediates), temperature control (reflux at 65–80°C for 4–6 hours), and catalysts (e.g., glacial acetic acid for cyclization reactions). Multi-step protocols often involve coupling pyrazole intermediates with benzamide precursors under basic conditions. Reaction progress should be monitored via TLC or HPLC to assess conversion rates . For example, yields exceeding 80% have been reported for analogous pyrazole-benzamide derivatives using ethanol as a solvent and acetic acid as a catalyst .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and regiochemistry, particularly for distinguishing pyrazole and pyridine protons. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and ether C-O bonds (~1200 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity. For example, IR and NMR data from structurally similar compounds (e.g., pyrazolo-thiazolidinones) resolved ambiguities in tautomeric forms .

Q. How should initial biological screening assays be designed for this compound?

  • Answer: Prioritize in vitro assays targeting therapeutic hypotheses (e.g., kinase inhibition or antimicrobial activity). Use Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains for antimicrobial screening, following protocols with 24-hour incubation at 37°C and MIC (Minimum Inhibitory Concentration) measurements . For anticancer activity, employ cell viability assays (e.g., MTT) on cancer cell lines, using positive controls like doxorubicin. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. How can contradictory results in biological activity assays be resolved?

  • Answer: Contradictions often arise from assay conditions (e.g., pH, serum content) or cell line heterogeneity. Replicate studies under standardized conditions (e.g., RPMI-1640 media with 10% FBS) and use orthogonal assays (e.g., ATP-based viability assays alongside fluorescence microscopy). For instance, discrepancies in pyrazole derivatives’ antibacterial activity were resolved by testing under both aerobic and anaerobic conditions . Statistical tools like principal component analysis (PCA) can identify confounding variables .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and thermal conditions?

  • Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 40–60°C for 14 days. Monitor degradation via HPLC-UV, comparing retention times to fresh samples. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures. Pyrazole derivatives with cyclohexylmethoxy groups typically show stability at pH 5–8 but degrade rapidly under strongly acidic conditions (pH < 3) .

Q. How can environmental fate analysis be integrated into the research workflow?

  • Answer: Follow OECD guidelines for abiotic degradation studies (hydrolysis, photolysis) and biotic transformations (microbial degradation in soil/water). Use LC-MS/MS to quantify parent compounds and metabolites. For example, pyridine-containing analogs exhibit moderate persistence in aquatic systems (t₁/₂ = 7–14 days) but adsorb strongly to organic-rich soils, reducing bioavailability . Include controls with sterile matrices to distinguish biotic/abiotic pathways .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Answer: Synthesize analogs with modified substituents (e.g., replacing cyclohexylmethoxy with smaller alkoxy groups) and compare bioactivity. Use molecular docking to predict binding affinities to targets like EGFR or COX-2. For instance, methyl substitution on pyrazole rings in similar compounds enhanced kinase inhibition by 30% due to improved hydrophobic interactions . Pair experimental data with QSAR (Quantitative SAR) models to prioritize synthetic targets .

Data Contradiction Analysis

  • Example: If antimicrobial activity varies between studies, validate using standardized CLSI (Clinical and Laboratory Standards Institute) protocols and check for efflux pump overexpression in resistant strains. Cross-reference with cytotoxicity data to rule out false positives from general toxicity .

Methodological Tables

Parameter Optimized Condition Reference
Solvent for CouplingEthanol (polar aprotic for intermediates)
Reaction Temperature65–80°C (reflux)
Biological Assay Design24-hour incubation, n = 3 replicates
Stability TestingpH 5–8, 40°C for 14 days

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.